molecular formula C12H14BrNO2 B7870342 [(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl](cyclopropylmethyl)amine

[(6-Bromo-2H-1,3-benzodioxol-5-yl)methyl](cyclopropylmethyl)amine

Cat. No.: B7870342
M. Wt: 284.15 g/mol
InChI Key: LEBZFVWNQXEMOR-UHFFFAOYSA-N
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Description

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine is a synthetic amine derivative featuring a benzodioxol core substituted with a bromine atom at the 6-position and a cyclopropylmethylamine moiety at the 5-position. The benzodioxol ring (a fused bicyclic structure of 1,3-dioxole and benzene) confers rigidity and electronic effects, while the bromine substituent enhances steric bulk and influences electron distribution. The cyclopropylmethyl group introduces unique steric and conformational properties compared to linear alkylamines. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-III for visualization . The puckering of the benzodioxol ring, analyzed via Cremer-Pople coordinates , may further modulate reactivity and intermolecular interactions.

Properties

IUPAC Name

N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-1-cyclopropylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c13-10-4-12-11(15-7-16-12)3-9(10)6-14-5-8-1-2-8/h3-4,8,14H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBZFVWNQXEMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC3=C(C=C2Br)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine typically involves multiple steps. One common method starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the benzodioxole ring and subsequent attachment of the cyclopropylmethylamine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzodioxol Derivatives with Varied Amine Substituents

Compounds sharing the benzodioxol scaffold but differing in amine substituents highlight the impact of the cyclopropylmethyl group:

Compound Name Amine Substituent Key Features Reference
(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine Cyclopropylmethyl Enhanced steric hindrance; potential for unique binding interactions
1-(2H-1,3-Benzodioxol-5-yl)propylamine Methyl Reduced steric bulk; higher flexibility
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Methylbutan-2-amine Extended alkyl chain; increased lipophilicity
N-Methyl-3,4-methylenedioxyamphetamine (MDMA) Isopropylamine Psychoactive properties; lacks bromine substituent

Key Findings :

  • The cyclopropylmethyl group in the target compound introduces a strained three-membered ring, reducing conformational flexibility compared to linear alkylamines (e.g., methyl or butanamine derivatives) . This may influence receptor binding kinetics.
Halogen-Substituted Analogues

The bromine substituent distinguishes the target compound from other halogenated benzodioxol derivatives:

Compound Name Halogen Substituent Position Biological Relevance Reference
(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine Br 6 Potential antimicrobial activity (inferred)
5-(p-Chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol Cl Para Anti-inflammatory activity
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine Br 3 (phenyl) Antimicrobial properties

Key Findings :

  • Bromine at the 6-position on the benzodioxol ring may enhance electrophilic character compared to chlorine or fluorine, altering metabolic stability and binding affinity .
  • Substitution position critically affects activity; bromine on the benzodioxol core (target compound) vs. a phenyl ring () leads to distinct electronic and steric profiles .
Heterocyclic Amine Variations

Comparison with non-benzodioxol heterocycles underscores scaffold-specific effects:

Compound Name Core Structure Amine Group Notable Properties Reference
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine Benzimidazole Cyclopropylmethyl Potential kinase inhibition
1-(5-Fluoropentyl)-3-(4-methylnaphthalene-1-carbonyl)-1H-indole Indole Fluoropentyl Cannabinoid receptor interaction

Key Findings :

  • The benzodioxol core in the target compound offers a distinct electronic environment compared to benzimidazole or indole scaffolds, influencing π-π stacking and hydrogen-bonding capacity .
  • Cyclopropylmethylamine in both benzodioxol and benzimidazole derivatives suggests a broader trend in utilizing strained rings to optimize pharmacokinetics .

Structural and Spectroscopic Insights

  • IR/NMR Data : The target compound’s bromine substituent would likely show a C-Br stretch near 530 cm⁻¹ (cf. ), while the benzodioxol ring’s C-O-C asymmetric stretch appears near 1235 cm⁻¹ .
  • 1H-NMR : The cyclopropylmethyl group’s protons resonate as a multiplet (δ 0.5–1.5 ppm), distinct from methyl singlets (δ 2.45 ppm in ) .

Biological Activity

(6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H21BrO4C_{18}H_{21}BrO_4 with a molecular weight of 381.3 g/mol. Its structure includes a brominated benzodioxole moiety and a cyclopropylmethylamine group, which contribute to its biological properties.

PropertyValue
Molecular FormulaC18H21BrO4
Molecular Weight381.3 g/mol
IUPAC Name(6-bromo-1,3-benzodioxol-5-yl)methyl cyclopropylmethylamine
CAS Number7355-04-6

The biological activity of (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine is primarily attributed to its interaction with various molecular targets within cells. The brominated benzodioxole ring is believed to modulate enzyme activity and receptor binding, which can influence several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting physiological responses.

Biological Activity Overview

Research indicates that (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine exhibits a range of biological activities:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
  • Cytotoxicity: In vitro assays have shown that this compound can induce cytotoxic effects in various cancer cell lines.
  • Neuroprotective Effects: Some studies indicate neuroprotective properties that could be beneficial in neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In a controlled laboratory setting, the compound was tested on human breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent cytotoxic effect, with IC50 values around 30 µM after 48 hours of exposure. This suggests promising therapeutic potential for cancer treatment.

Comparative Analysis with Related Compounds

To understand the uniqueness of (6-Bromo-2H-1,3-benzodioxol-5-yl)methylamine, it is essential to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
(6-Chlorobenzo[1,3]dioxol-5-yl)methyl amineModerate antimicrobialLess effective than brominated variant
(6-Fluorobenzo[1,3]dioxol-5-yl)methyl amineLow cytotoxicityLimited therapeutic potential

The brominated variant shows enhanced activity compared to its chlorinated and fluorinated counterparts, indicating the significance of halogen substitution in modulating biological effects.

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